molecular formula C8H11N5O3S B2753058 N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide CAS No. 2034515-01-8

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide

Numéro de catalogue: B2753058
Numéro CAS: 2034515-01-8
Poids moléculaire: 257.27
Clé InChI: ONSBIXFVNZICCY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a complex organic compound that features a pyrazole ring, an oxadiazole ring, and a methanesulfonamide group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a hydrazide with an appropriate carboxylic acid derivative, such as an ester or an acid chloride, under dehydrating conditions.

    Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled through a methylene bridge, which can be introduced using formaldehyde or a similar reagent.

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the intermediate compound with methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form different functional groups.

    Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has a complex structure characterized by the presence of a pyrazole moiety and an oxadiazole ring. Its molecular formula is C10H12N6O3SC_{10}H_{12}N_{6}O_{3}S, with a molecular weight of approximately 264.24 g/mol. The structural features contribute to its biological activities, making it a candidate for various pharmacological studies.

Antimicrobial Activity

Research indicates that compounds similar in structure to N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide exhibit significant antimicrobial properties. For instance, derivatives containing the oxadiazole ring have been synthesized and tested against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus≤ 25 µg/mL
Compound BEscherichia coli≤ 50 µg/mL

These findings suggest that modifications to the oxadiazole structure can enhance antimicrobial efficacy, warranting further exploration of this compound in this domain .

Antifungal Activity

The antifungal potential of related sulfonamide compounds has also been investigated. For example, certain derivatives have shown effectiveness against Candida albicans, with MIC values comparable to or lower than those of standard antifungal agents like fluconazole. This suggests that this compound could be developed as a novel antifungal agent .

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing new oxadiazole derivatives revealed that modifications to the pyrazole and sulfonamide groups significantly influence biological activity. The synthesized compounds were evaluated for their antimicrobial properties using standard broth microdilution methods. The results demonstrated that certain derivatives exhibited potent activity against resistant strains of bacteria .

Case Study 2: Structure–Activity Relationship (SAR)

Another investigation into the structure–activity relationship of oxadiazole-containing compounds highlighted the importance of substituent variations on biological activity. By altering the methyl group on the pyrazole ring and varying the length of the linker between the oxadiazole and sulfonamide groups, researchers identified several lead compounds with enhanced activity profiles. This study underscores the potential for optimizing this compound for therapeutic applications .

Mécanisme D'action

The mechanism of action of N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt cellular processes, leading to therapeutic effects. The exact pathways involved depend on the specific biological target, but common pathways include signal transduction and metabolic pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzenesulfonamide
  • N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)ethanesulfonamide

Uniqueness

Compared to similar compounds, N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is unique due to its specific combination of functional groups. The presence of both a pyrazole and an oxadiazole ring, along with the methanesulfonamide group, provides a distinct set of chemical properties and biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Activité Biologique

N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)methanesulfonamide is a compound that integrates a pyrazole moiety with an oxadiazole structure, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial step includes the formation of the 1-methyl-1H-pyrazole and 1,2,4-oxadiazole intermediates through condensation reactions followed by sulfonamide formation. The overall yield and purity of the compound are crucial for ensuring its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies. Key findings include:

Antimicrobial Activity

Research indicates that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than standard antibiotics like Oxytetracycline .

CompoundMIC (µg/mL)Target Bacteria
N-(substituted oxadiazole)7.8Staphylococcus aureus
N-(substituted oxadiazole)15.6Escherichia coli

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For example, compounds similar to this compound exhibited broad-spectrum anticancer activity with IC50 values indicating potent inhibition of cancer cell proliferation .

CompoundIC50 (µM)Cancer Cell Line
N-benzylidene oxadiazoles5.0MCF7 (breast cancer)
N-benzylidene oxadiazoles3.0HeLa (cervical cancer)

The mechanism by which this compound exerts its biological effects is multifaceted:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It has been suggested that similar compounds can modulate G-protein-coupled receptors (GPCRs), leading to altered intracellular signaling pathways that affect cell growth and survival .

Case Studies

Case Study 1 : A study conducted on a series of oxadiazole derivatives demonstrated that modifications at the pyrazole position significantly enhanced antibacterial potency against resistant bacterial strains.

Case Study 2 : Another investigation into the anticancer properties revealed that certain derivatives led to apoptosis in cancer cells through activation of caspase pathways.

Propriétés

IUPAC Name

N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5O3S/c1-13-5-6(3-9-13)8-11-7(16-12-8)4-10-17(2,14)15/h3,5,10H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSBIXFVNZICCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.